2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H15ClN6O3 and its molecular weight is 398.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide (CAS Number: 941915-09-9) is a pyrazolo[3,4-d]pyridazine derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer and anti-inflammatory effects. This article reviews the biological activity of this compound, summarizing key findings from various studies and highlighting its mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C20H19ClN4O2, with a molecular weight of approximately 411.8 g/mol. The structure includes a pyrazolo[3,4-d]pyridazine core, which is known for its diverse pharmacological properties.
Anticancer Potential
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have shown promising results as dual inhibitors of EGFR and VEGFR2, with IC50 values ranging from 0.3 to 24 µM . Notably, one study identified a compound (5i) that inhibited tumor growth in MCF-7 breast cancer cells and induced apoptosis while suppressing cell migration and cell cycle progression .
Table 1: Anticancer Activity of Related Compounds
Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
5i | MCF-7 | 0.3 | EGFR/VEGFR2 inhibition |
Compound A | NCI-H460 | 1.88 | CDK2 inhibition |
Compound B | HCT116 | 0.39 | Aurora-A kinase inhibition |
Anti-inflammatory Effects
The pyrazolo[3,4-d]pyridazine derivatives have also been studied for their anti-inflammatory properties. For example, compounds exhibiting inhibitory effects on cyclooxygenase enzymes (COX) have been identified as potential anti-inflammatory agents. The specific mechanisms often involve modulation of inflammatory pathways and reduction of pro-inflammatory cytokine release.
The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation and inflammation.
- Cell Cycle Arrest : By inducing cell cycle arrest in cancer cells, it can prevent further tumor growth.
- Apoptosis Induction : The activation of apoptotic pathways leads to programmed cell death in malignant cells.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Study on MCF-7 Cells : A derivative showed significant inhibition of cell proliferation and induced apoptosis at concentrations as low as 0.3 µM , marking it as a potent candidate for further development.
- In Vivo Studies : Animal models treated with these compounds demonstrated reduced tumor sizes and improved survival rates compared to control groups, reinforcing the potential therapeutic applications.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O3/c1-10-6-15(23-28-10)21-16(26)9-24-18(27)17-14(11(2)22-24)8-20-25(17)13-5-3-4-12(19)7-13/h3-8H,9H2,1-2H3,(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFMNGQRHIBQBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC(=CC=C4)Cl)C(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.